Ethyl 7-hydroxyheptanoate Ethyl 7-hydroxyheptanoate
Brand Name: Vulcanchem
CAS No.: 6149-48-0
VCID: VC5644723
InChI: InChI=1S/C9H18O3/c1-2-12-9(11)7-5-3-4-6-8-10/h10H,2-8H2,1H3
SMILES: CCOC(=O)CCCCCCO
Molecular Formula: C9H18O3
Molecular Weight: 174.24

Ethyl 7-hydroxyheptanoate

CAS No.: 6149-48-0

Cat. No.: VC5644723

Molecular Formula: C9H18O3

Molecular Weight: 174.24

* For research use only. Not for human or veterinary use.

Ethyl 7-hydroxyheptanoate - 6149-48-0

Specification

CAS No. 6149-48-0
Molecular Formula C9H18O3
Molecular Weight 174.24
IUPAC Name ethyl 7-hydroxyheptanoate
Standard InChI InChI=1S/C9H18O3/c1-2-12-9(11)7-5-3-4-6-8-10/h10H,2-8H2,1H3
Standard InChI Key BNQBCZORUIXFRE-UHFFFAOYSA-N
SMILES CCOC(=O)CCCCCCO

Introduction

Synthesis and Preparation Methods

Primary Synthetic Route

The most well-documented synthesis involves the reaction of cycloheptanone with potassium persulfate (K₂S₂O₈) in ethanol or methanol. This one-step oxidation-esterification process yields ethyl or methyl 7-hydroxyheptanoate, respectively, with good efficiency . Key steps include:

  • Oxidation of Cycloheptanone: Potassium persulfate acts as an oxidizing agent, converting cycloheptanone’s ketone group into a carboxylic acid intermediate.

  • Esterification: Concurrent esterification with ethanol or methanol forms the corresponding 7-hydroxyheptanoate ester.

The reaction is typically conducted under reflux conditions, with yields optimized by controlling solvent polarity and reaction duration.

Physical and Chemical Properties

Ethyl 7-hydroxyheptanoate’s properties are inferred from structural analogs and reaction behavior:

PropertyValue/Description
Molecular FormulaC₉H₁₈O₃
Molecular Weight174.24 g/mol
Boiling Point~250–300°C (estimated)
SolubilityMiscible in ethanol, methanol; low in water
ReactivitySusceptible to oxidation, ester hydrolysis

The hydroxyl group at C7 enhances polarity compared to non-functionalized esters, influencing solubility in polar aprotic solvents. Oxidation with agents like pyridinium chlorochromate (PCC) readily converts the hydroxyl group to a ketone, forming ethyl 7-oxoheptanoate .

Applications in Organic Synthesis

Precursor to Ketone Derivatives

Ethyl 7-hydroxyheptanoate’s oxidation yields ethyl 7-oxoheptanoate, a versatile intermediate for:

  • Aldol Condensations: Formation of α,β-unsaturated ketones.

  • Grignard Reactions: Synthesis of tertiary alcohols.

Synthesis of 7-Acetoxyheptanal

As demonstrated in , protecting the hydroxyl group (e.g., acetylation) followed by ester-to-acetate conversion enables the production of 7-acetoxyheptanal, a precursor for fragrance compounds.

Comparison with Related Esters

CompoundFunctional GroupReactivityApplications
Ethyl 7-hydroxyheptanoate-OHOxidation, esterificationKetone/alcohol synthesis
Ethyl 7-oxoheptanoate=ONucleophilic additionAldehyde production
Ethyl heptanoateNoneHydrolysisSolvent, flavoring agent

The hydroxyl group in ethyl 7-hydroxyheptanoate differentiates it from non-functionalized esters, enabling targeted chemical modifications absent in simpler analogs.

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